molecular formula C11H8ClN3 B2661204 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline CAS No. 885525-06-4

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline

Cat. No.: B2661204
CAS No.: 885525-06-4
M. Wt: 217.66
InChI Key: QIFCCQKLBWWJTJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline is a synthetic nitrogen-containing heterocyclic compound of significant interest in medicinal chemistry research. Its core structure is part of the quinazoline scaffold, a privileged motif in drug discovery known for its diverse biological activities and ability to interact with multiple enzymatic targets . Preliminary investigations into related pyrazolo[1,5-a]quinazoline derivatives suggest potential research applications in two primary areas. First, this chemotype has shown promise in screening for anti-inflammatory activity. Compounds with this scaffold have been found to inhibit lipopolysaccharide (LPS)-induced nuclear factor-κB (NF-κB) transcriptional activity in human immune cells, a key pathway in the inflammatory response . The potential mechanism of action for such effects may involve binding to mitogen-activated protein kinases (MAPKs), such as c-Jun N-terminal kinase (JNK), which are critical regulators of inflammation . Second, structurally analogous compounds are being explored in neuroscience research as modulators of metabotropic glutamate receptors (mGluRs), specifically as negative allosteric modulators (NAMs) for mGlu2 and mGlu3 receptors, which are targets for psychiatric and neurodegenerative diseases . Researchers value this scaffold for its synthetic versatility, which allows for functionalization at various positions to explore structure-activity relationships (SAR) and optimize pharmacological properties . This product is intended for research purposes only in laboratory settings.

Properties

IUPAC Name

5-chloro-2-methylpyrazolo[1,5-a]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8ClN3/c1-7-6-10-13-11(12)8-4-2-3-5-9(8)15(10)14-7/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIFCCQKLBWWJTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C3=CC=CC=C3C(=NC2=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, a tandem (3+2) cyclization/elimination/intramolecular aza-addition sequence can be employed to form the pyrazolo[1,5-a]quinazoline core . This method involves the formation of two rings and three new bonds in a single step from readily available acyclic starting materials . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Medicinal Applications

1.1 SIRT6 Agonist Activity

Research indicates that 5-chloro-2-methylpyrazolo[1,5-a]quinazoline acts as a selective agonist for SIRT6, a member of the sirtuin family of proteins. It has been shown to enhance the depimyristoylation activity of SIRT6, which is crucial for regulating various cellular processes, including gene expression and metabolism. This activity suggests potential therapeutic applications in conditions where SIRT6 modulation is beneficial, such as cancer and metabolic disorders. Notably, the compound has demonstrated efficacy in inhibiting the proliferation of human pancreatic cancer cells, indicating its promise in oncology .

1.2 GABAA Receptor Modulation

Another significant application of this compound lies in its interaction with GABAA receptors. Studies have reported the synthesis of derivatives based on the pyrazolo[1,5-a]quinazoline core that exhibit modulatory effects on these receptors. For instance, certain derivatives have been identified as agonists that enhance chloride ion currents, while others act as antagonists, providing insights into their potential use in treating anxiety and other neuropsychiatric disorders . The structure-activity relationship (SAR) studies have revealed that modifications at specific positions on the pyrazolo[1,5-a]quinazoline scaffold can significantly influence their pharmacological profiles.

Anti-Inflammatory Properties

The anti-inflammatory potential of this compound has been explored through a systematic screening of related compounds. A library of pyrazolo[1,5-a]quinazoline derivatives was evaluated for their ability to inhibit lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in monocytic cells. Several compounds exhibited promising anti-inflammatory activity with IC50 values below 50 µM. Notably, compounds identified within this study may serve as lead candidates for developing new anti-inflammatory drugs targeting mitogen-activated protein kinases (MAPKs), which play critical roles in inflammation pathways .

Chemical Synthesis and Structure-Activity Relationship Studies

The synthesis of this compound involves straightforward chemical reactions that can be optimized for large-scale production. The compound's structure allows for various substitutions that can enhance its biological activity or alter its pharmacokinetic properties. For example, modifications at the nitrogen or carbon atoms adjacent to the pyrazolo ring can lead to derivatives with improved selectivity and potency against specific biological targets .

Case Studies and Experimental Findings

Study Focus Findings
Study on SIRT6 AgonismCancer TherapeuticsDemonstrated inhibition of pancreatic cancer cell proliferation by enhancing SIRT6 activity .
GABAA Receptor Modulation StudyNeuropharmacologyIdentified compounds acting as agonists or antagonists at GABAA receptors based on structural modifications .
Anti-inflammatory Compound ScreeningInflammation ResearchFound several derivatives with significant anti-inflammatory effects via NF-κB inhibition .

Mechanism of Action

The mechanism of action of 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes . The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Triazolo[1,5-a]quinazoline Derivatives

  • 5-Chloro-2-methylsulfonyl-[1,2,4]triazolo[1,5-a]quinazoline (Compound 13) Structure: Replaces the pyrazole ring with a triazole and introduces a methylsulfonyl group at position 2. Molecular Weight: 282 g/mol (vs. ~252 g/mol for the target compound). The methylsulfonyl group may enhance solubility but reduce membrane permeability compared to the methyl group in the target compound .

4,5-Dihydropyrazolo[1,5-a]quinazoline Derivatives

  • Compound 4m (5-substituted dihydro derivative) Structure: Features a partially saturated quinazoline ring (4,5-dihydro form) with substituents at position 4. Activity: Exhibited insecticidal activity against Plutella xylostella (diamondback moth) with mortality rates comparable to commercial insecticides. Comparison: The fully aromatic quinazoline in 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline may enhance π-π stacking in biological targets but could decrease solubility .

Pyrazolo[1,5-a]quinazoline Anti-Inflammatory Agents

  • Compound 13i (5-[(4-sulfamoylbenzyl)oxy]PQ-3-carboxamide)
    • Structure : Incorporates a sulfamoylbenzyloxy group at position 5 and a carboxamide at position 3.
    • Activity : Inhibited LPS-induced NF-κB activation (IC₅₀ < 50 µM) and showed high-affinity binding to MAPKs (ERK2, JNK3, p38α) via molecular docking. The chlorine in the target compound may similarly enhance halogen bonding in target interactions .

Pyrazolo[1,5-a]pyrimidine Analogues

  • 5-Chloro-2-methylpyrazolo[1,5-a]pyrimidine
    • Structure : Replaces the quinazoline ring with a pyrimidine, reducing nitrogen content.
    • Molecular Weight : ~168 g/mol (vs. ~252 g/mol for the target compound).
    • Comparison : The pyrimidine analogue lacks the quinazoline’s second nitrogen, which may reduce hydrogen-bonding capacity and alter pharmacokinetic profiles .

Biological Activity

5-Chloro-2-methylpyrazolo[1,5-a]quinazoline is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant research findings and case studies.

Chemical Structure and Synthesis

This compound belongs to the pyrazolo[1,5-a]quinazoline family, which has been explored for various pharmacological properties. The compound can be synthesized through several methods, including alkylation and condensation reactions, yielding derivatives with varying biological profiles.

1. Anticancer Properties

Research indicates that this compound exhibits potent anticancer activity. It has been shown to inhibit the proliferation of human pancreatic cancer cells by acting as a SIRT6 agonist. SIRT6 is involved in regulating cancer cell metabolism and is considered a tumor suppressor in pancreatic ductal adenocarcinoma (PDAC) . The compound's ability to modulate SIRT6 activity presents a promising avenue for developing targeted therapies against cancers with low SIRT6 expression.

2. GABA_A Receptor Modulation

The compound has also been investigated for its role as a GABA_A receptor modulator. Electrophysiological studies demonstrated that certain derivatives can act as agonists or antagonists at the benzodiazepine binding site of the GABA_A receptor, influencing chloride ion currents significantly . For instance, derivatives with hydroxymethyl groups showed enhanced agonistic activity, indicating that structural modifications can fine-tune receptor interactions.

3. Anti-Inflammatory Activity

In addition to its anticancer and neuropharmacological effects, this compound has been identified as possessing anti-inflammatory properties. Screening of pyrazolo[1,5-a]quinazoline derivatives revealed several compounds that effectively inhibited lipopolysaccharide (LPS)-induced NF-κB transcriptional activity in monocytic cells . This suggests potential therapeutic applications in treating inflammatory diseases.

The mechanisms underlying the biological activities of this compound are multifaceted:

  • SIRT6 Modulation : The compound enhances SIRT6 activity, leading to epigenetic modifications that inhibit tumor progression in PDAC .
  • GABA_A Receptor Interaction : By binding to the benzodiazepine site on GABA_A receptors, it modulates neuronal excitability and neurotransmission .
  • NF-κB Pathway Inhibition : The anti-inflammatory effects are mediated through the inhibition of NF-κB signaling pathways, which play a crucial role in inflammatory responses .

Case Studies

Several studies have highlighted the therapeutic potential of this compound:

StudyFindings
Demonstrated inhibition of pancreatic cancer cell proliferation via SIRT6 modulation.
Showed that derivatives can act as GABA_A receptor agonists or antagonists based on structural variations.
Identified anti-inflammatory compounds from the pyrazolo[1,5-a]quinazoline library with IC50 values < 50 µM against NF-κB activation.

Q & A

Q. What are the established synthetic routes for 5-Chloro-2-methylpyrazolo[1,5-a]quinazoline, and how can experimental parameters be optimized?

Methodological Answer: The synthesis of pyrazolo[1,5-a]quinazoline derivatives typically involves multi-step protocols. Two validated approaches include:

  • Copper-Catalyzed Tandem Reactions : This method allows for efficient cyclization and functionalization. Optimization involves adjusting catalyst loading (e.g., CuI at 10 mol%) and reaction temperature (80–100°C) to maximize yield .
  • Pictet-Spengler Reaction : Cyclocondensation of aldehydes with amino precursors in acidic media (e.g., glacial acetic acid) under reflux. Reaction time (6–24 h) and solvent choice (propanol-2 vs. acetic acid) significantly influence purity .
    Key Considerations : Chlorination at the 5-position can be achieved using POCl₃ under reflux in benzene, followed by oxidation with H₂O₂ for sulfonyl group introduction .

Q. Table 1: Synthetic Methods and Yields

MethodReagents/ConditionsYield (%)Reference
Copper-Catalyzed TandemCuI, 80°C, DMF70–75
Pictet-SpenglerAcetic acid, reflux, 6 h40–67
POCl₃ ChlorinationPOCl₃, benzene, 2 h reflux85–90

Q. How should researchers characterize the structural and electronic properties of this compound?

Methodological Answer: A combination of spectroscopic and crystallographic techniques is essential:

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm substituent positions. For example, the 5-chloro group exhibits deshielding in ¹³C NMR (~110–120 ppm), while methyl groups resonate at δ 2.40–2.60 ppm in ¹H NMR .
  • Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ at m/z 254.1042) validates molecular formula .
  • X-Ray Crystallography : Resolves planar triazoloquinazoline systems and confirms bond lengths (e.g., S–O bonds at 1.402 Å in sulfonyl derivatives) .

Q. Table 2: Key Spectroscopic Data

TechniqueKey ObservationsReference
¹H NMRδ 2.40 (s, 3H, CH₃)
¹³C NMR110–120 ppm (C-Cl)
HRMSm/z 254.1042 [M+H]⁺

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data across derivatives?

Methodological Answer: Contradictions often arise from substituent effects or assay conditions. Strategies include:

  • Structure-Activity Relationship (SAR) Studies : Systematically vary substituents (e.g., 2-methyl vs. aryl groups) and correlate with bioactivity. For example, 5-chloro derivatives show enhanced binding to peripheral benzodiazepine receptors compared to unsubstituted analogs .
  • Dose-Response Curves : Test compounds across a concentration range (e.g., 1–100 µM) to identify IC₅₀ values. For instance, COX-2 inhibition requires precise evaluation of substituent electronic effects .
  • Orthogonal Assays : Validate results using multiple models (e.g., MES-induced seizures vs. pentylenetetrazol tests for anticonvulsant activity) .

Q. What computational approaches are recommended for predicting reactivity and optimizing synthesis?

Methodological Answer:

  • DFT Calculations : Model reaction pathways (e.g., chlorination energetics) to identify transition states and optimize POCl₃ usage .
  • Molecular Docking : Predict binding affinities to targets like HMG-CoA reductase using AutoDock Vina. Substituent polarity (e.g., Cl vs. CH₃) impacts hydrophobic interactions .
  • AI-Driven Process Simulation : Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to automate parameter optimization (e.g., temperature, solvent ratios) .

Q. How can crystallographic data address discrepancies in proposed molecular configurations?

Methodological Answer:

  • Planarity Analysis : X-ray data confirm the triazoloquinazoline core is planar, with deviations < 0.02 Å. Discrepancies in substituent orientation (e.g., methyl vs. sulfonyl groups) are resolved via torsion angle measurements .
  • Halogen Bonding : Cl···N interactions (~3.20 Å) stabilize crystal packing, which NMR alone cannot detect .

Q. What strategies mitigate challenges in scaling up synthesis for preclinical studies?

Methodological Answer:

  • Flow Chemistry : Continuous POCl₃ chlorination reduces side reactions and improves yield consistency .
  • Green Solvent Screening : Replace DMF with cyclopentyl methyl ether (CPME) to enhance sustainability without sacrificing efficiency .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.